Pyrazine versus Pyridine Regioisomer: Quantitative Impact on Physicochemical and Hydrogen-Bonding Profile
The target compound (pyrazine derivative) is compared to its closest commercially available regioisomer, 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine (CAS 1208634-11-0). While both share identical molecular weight, the pyrazine core provides an additional hydrogen bond acceptor (HBA) compared to the pyridine analog. Specifically, the target compound contains 7 HBAs (N and O atoms from pyrazine, oxadiazole, and carbonyl), while the pyridine analog contains 6 HBAs . This difference directly impacts the molecular recognition and solubility properties critical to fragment-based drug design (FBDD) and HTS library screening.
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 7 HBA (2 pyrazine N + 2 oxadiazole N + 1 oxadiazole O + 1 carbonyl O + 1 piperidine N) |
| Comparator Or Baseline | 6 HBA (1 pyridine N + 2 oxadiazole N + 1 oxadiazole O + 1 carbonyl O + 1 piperidine N) for the pyridine analog (CAS 1208634-11-0) |
| Quantified Difference | 1 additional HBA |
| Conditions | Calculated from SMILES structure (C16H19N5O2 vs. C16H18N4O2); Rule-of-Five descriptors |
Why This Matters
An additional HBA can be the decisive factor in establishing a key hydrogen bond with a target protein and directly alters the compound's aqueous solubility and permeability profile, therefore pyridine analogs cannot be considered interchangeable surrogates in fragment screens or SAR studies.
